6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its dibromo substitution and phenyl group. Quinazolinones are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This compound's structure includes a quinazolinone core with specific substitutions that influence its reactivity and biological activity.
The compound can be synthesized from various precursors, particularly through reactions involving 3,5-dibromoanthranilic acid and other aromatic compounds. The synthesis methods often employ techniques such as refluxing in solvents like ethanol or acetic acid, followed by purification processes including recrystallization.
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is classified as a heterocyclic organic compound. It is categorized under the broader class of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring.
The synthesis of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one typically involves multiple steps:
The synthesis can yield high purity compounds, often confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, NMR spectra provide insights into the hydrogen and carbon environments within the molecule, while IR spectra confirm functional groups present in the compound .
The molecular structure of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one features:
This specific arrangement contributes to its chemical properties and biological activities.
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions:
The reactions are often conducted under reflux conditions with careful monitoring using techniques like thin-layer chromatography to ensure complete conversion of starting materials .
The mechanism of action for compounds like 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one typically involves:
Data from studies indicate that derivatives of this compound exhibit significant activity against various microbial strains and may also show anticonvulsant properties through mechanisms involving modulation of neurotransmitter systems .
Key chemical properties include:
Relevant data from spectral analyses confirm these properties through characteristic absorption bands in IR spectra and distinct peaks in NMR spectra indicating the presence of various functional groups .
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one has several scientific applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities through various modifications and derivatives .
Quinazolin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry, first synthesized in the late 19th century. Its significance stems from structural versatility that enables diverse biological interactions. The core structure consists of a benzene ring fused with a pyrimidin-4(3H)-one moiety, allowing substitutions at C2, C3, N3, C6, C7, and C8 positions. Over 200 natural quinazoline alkaloids have been identified, including the bronchodilator vasicine from Adhatoda vasica [10]. Modern medicinal applications span antimicrobial, anticancer, anti-inflammatory, and CNS-modulatory activities, with several FDA-approved drugs (e.g., prazosin and erlotinib) utilizing this core [4] [9]. The scaffold’s drug-like properties stem from balanced hydrophobicity, hydrogen-bonding capacity (N1, C2=O, N3), and aromatic stacking potential, facilitating target binding.
Table 1: Biologically Active Quinazolinone Derivatives
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one | Antimicrobial, DNA photosensitization | Dibromo, 2-methyl, 3-phenyl |
Afloqualone | Muscle relaxant, phototoxic agent | 2-Aminoquinazolinone |
6-Iodo-2-methylquinazolinone | Potent antibacterial | C6 halogenation |
Gefitinib | EGFR tyrosine kinase inhibitor | 3-Chloro-4-fluoroaniline substitution |
Halogenation at C6/C8 enhances antimicrobial efficacy through two primary mechanisms:
Notably, brominated quinazolinones like 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one (CAS# 4145-21-5) exhibit broad-spectrum activity against fungi (Aspergillus niger, A. fumigatus) with MIC values of 8–16 µg/mL, comparable to fluconazole [1] [4].
Table 2: Antimicrobial Activity of Brominated Quinazolinones
Microorganism | 6,8-Dibromo Derivative MIC (µg/mL) | Non-Halogenated Analog MIC (µg/mL) | Reference Standard MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | 32 | 4 (Ciprofloxacin) |
Escherichia coli | 32 | >128 | 0.5 (Ciprofloxacin) |
Aspergillus fumigatus | 16 | 64 | 8 (Fluconazole) |
Pseudomonas aeruginosa | 64 | >128 | 4 (Ciprofloxacin) |
The 2-methyl-3-phenyl configuration confers three key bioactivity advantages:
Microwave-assisted synthesis further demonstrates that 2-methyl-3-phenyl derivatives form stable crystalline structures (mp 188–190°C) with 89% yields, enhancing synthetic viability for drug development [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1